molecular formula C21H27N5O9S2 B1668872 Cefpodoxime proxetil CAS No. 87239-81-4

Cefpodoxime proxetil

Número de catálogo B1668872
Número CAS: 87239-81-4
Peso molecular: 557.6 g/mol
Clave InChI: LTINZAODLRIQIX-ZFEISNGRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefpodoxime proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . It is used to treat a wide variety of bacterial infections . The chemical name is (RS)-1 (isopropoxycarbonyloxy) ethyl (+)- (6R,7R)-7- [2- (2-amino-4-thiazolyl)-2- { (Z)methoxyimino}acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene- 2-carboxylate .


Synthesis Analysis

The origin, identification, synthesis, characterization, and control of four novel analogues of cefpodoxime proxetil, which are ethyl, methyl, propyl, and N -propyl analogues of cefpodoxime proxetil, have been described .


Molecular Structure Analysis

The molecular formula of cefpodoxime proxetil is C21H27N5O9S2 . The molecular weight of cefpodoxime proxetil is 557.6 .


Chemical Reactions Analysis

The solubility of cefpodoxime proxetil in methanol, acetonitrile, dimethyl sulphoxide, propanol, butanol, ethanol, 1,4-dioxane, glacial acetic acid in eight neat solvents were worked out by gravimetric method over temperature range 298.15–318.15 K .


Physical And Chemical Properties Analysis

Cefpodoxime proxetil is a poorly water-soluble drug with low bioavailability when orally administered . The solubility of cefpodoxime proxetil in various solvents was measured by gravimetric method in various solvents at series of temperature range over atmospheric pressure .

Aplicaciones Científicas De Investigación

  • Formulation of Dispersible Tablets

    • Field : Pharmaceutical Formulation
    • Application : The objective was to formulate rapid dispersible tablets of Cefpodoxime Proxetil using various types of superdisintegrants .
    • Methods : The formulations were prepared by direct compression method. The percent released from all formulations showed release of more than 90% of drug within 30 min with drug content of more than 95% .
    • Results : The study showed that formulation containing CCS as superdisintegrants furnished best results. Formulation F5 showed maximum (99.6%) drug release within 30 minutes .
  • Enhancement of Bioavailability

    • Field : Drug Delivery
    • Application : The aim was to enhance the bioavailability of Cefpodoxime Proxetil using different polymeric microparticles .
    • Methods : Polymers (methylcellulose, sodium alginate, and chitosan) were precipitated on the surface of cefpodoxime proxetil using sodium citrate and calcium chloride as salting-out agents .
    • Results : The dissolution studies demonstrate a marked increase in the dissolution rate in comparison with pure drug .
  • Formulation of Solid Dispersion

    • Field : Pharmaceutical Formulation
    • Application : Solid dispersion of Cefpodoxime Proxetil is used to enhance drug absorption, obtain a homogeneous small amount distribution of drug in solid state, stabilize unstable drugs, and protect against decomposition .
  • Formulation of Buccal Film

    • Field : Pharmaceutical Formulation
    • Application : Buccal films of Cefpodoxime Proxetil were formulated using Chitosan, Gelatin and Pectin as main polymeric substrates .
  • Antibacterial Activity

    • Field : Microbiology
    • Application : The antibacterial activity of cefpodoxime proxetil was studied in an in-vitro model simulating doses of 100, 200 and 400 mg .
    • Results : Strains of Klebsiella spp. Proteus mirabilis, Escherichia coli, Streptococcus pyogenes, and Haemophilus influenzae were effectively reduced by a dose of 200 mg .
  • Treatment of Respiratory Tract Infection in Children

    • Field : Pediatrics
    • Application : A study was conducted to determine the efficacy and safety of cefpodoxime proxetil (CFP) dispersible tablets in the treatment of respiratory tract infection in children .
  • Prophylaxis in Neutropenic Fever

    • Field : Oncology
    • Application : Cefpodoxime Proxetil is used as a prophylaxis in neutropenic fever in patients who are intolerant of fluoroquinolones .
  • Alternative Therapy for Pyelonephritis

    • Field : Nephrology
    • Application : Cefpodoxime Proxetil is used as an oral alternative therapy for pyelonephritis without bacteremia in patients who are resistant to fluoroquinolones or trimethoprim/sulfamethoxazole .
  • Treatment of Skin Structure Infections

    • Field : Dermatology
    • Application : Cefpodoxime Proxetil has been used widely in the treatment of skin structure infections .
  • Treatment of Acute Otitis Media

    • Field : Otorhinolaryngology
    • Application : Cefpodoxime Proxetil has been used in the treatment of acute otitis media .
  • Treatment of Pharyngitis and Tonsillitis

    • Field : Otorhinolaryngology
    • Application : Cefpodoxime Proxetil has been used in the treatment of pharyngitis and tonsillitis .
  • Treatment of Sexually Transmitted Diseases

    • Field : Infectious Diseases
    • Application : Cefpodoxime Proxetil has been used in the treatment of sexually transmitted diseases .

Safety And Hazards

Cefpodoxime proxetil may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It may cause serious side effects . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Propiedades

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTINZAODLRIQIX-FBXRGJNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022766
Record name Cefpodoxime proxetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vantin

CAS RN

87239-81-4
Record name Cefpodoxime proxetil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87239-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefpodoxime proxetil [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087239814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefpodoxime proxetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFPODOXIME PROXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TB00A1Z7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefpodoxime proxetil
Reactant of Route 2
Reactant of Route 2
Cefpodoxime proxetil
Reactant of Route 3
Reactant of Route 3
Cefpodoxime proxetil
Reactant of Route 4
Reactant of Route 4
Cefpodoxime proxetil
Reactant of Route 5
Reactant of Route 5
Cefpodoxime proxetil
Reactant of Route 6
Cefpodoxime proxetil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.